Histidine Monohydrochloride is the stable, water-soluble salt of the essential amino acid L-Histidine. Its primary role in procurement is as a high-purity buffering agent and biopharmaceutical excipient, particularly valued for its ability to maintain pH in the critical 5.5–6.5 range where many protein-based therapeutics, including monoclonal antibodies, exhibit optimal stability. [REFS-1, REFS-2] Unlike the free base form, the monohydrochloride offers enhanced solubility and handling characteristics, making it a preferred choice for preparing high-concentration stock solutions and formulating sensitive biological products. [REFS-3, REFS-4]
Substituting Histidine Monohydrochloride with its free base (L-Histidine) is often unfeasible due to critical differences in solubility and resulting solution pH. The free base has significantly lower water solubility, complicating the preparation of concentrated buffers and formulations. Furthermore, dissolving the zwitterionic free base does not inherently provide the acidic starting point needed to create a robust buffer system in the desired pH 5.5-6.5 range without significant pH adjustment, which introduces process variability. [1] The monohydrochloride form dissolves readily to form a mildly acidic solution, simplifying buffer preparation and ensuring greater batch-to-batch consistency, a crucial factor in validated manufacturing processes for biopharmaceuticals and cell culture media. [2]
Histidine Monohydrochloride demonstrates significantly higher aqueous solubility compared to its free base counterpart, L-Histidine. While the free base has a solubility of 4.3 g/100mL (43 g/L) at 25°C, the monohydrochloride salt form is documented as being 'freely soluble', with one supplier specifying a solubility of 56.6 g/L at 25°C. [REFS-1, REFS-2, REFS-3] This represents a solubility increase of over 31%, a critical advantage for preparing high-concentration stock solutions.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 56.6 g/L |
| Comparator Or Baseline | L-Histidine (Free Base): 43 g/L |
| Quantified Difference | >31% increase |
| Conditions | Aqueous solution at 25°C. |
Enhanced solubility enables the formulation of more concentrated, lower-volume buffers and media, improving process efficiency and reducing storage requirements.
Histidine-based buffers are preferred in over 40% of approved monoclonal antibody formulations due to their ideal buffering range of pH 5.5-6.5, which aligns with the point of maximum stability for many proteins. [REFS-1, REFS-2] A 1% aqueous solution of Histidine Monohydrochloride yields a pH of 3.5-4.5, providing a controlled acidic starting point for titration to the target pH. [3] This contrasts with phosphate buffers, which can exhibit significant pH shifts during freeze-thaw cycles, and whose pKa is less sensitive to temperature changes, making histidine a more reliable choice for maintaining pH integrity in both liquid and lyophilized formulations. [REFS-4, REFS-5]
| Evidence Dimension | Buffering Range & Performance |
| Target Compound Data | Effective buffering at pH 5.5-6.5; stable pH during freeze-thaw. |
| Comparator Or Baseline | Phosphate Buffer: Can cause significant pH shifts upon freezing. |
| Quantified Difference | Qualitatively superior pH stability during lyophilization and freeze-thaw processes. |
| Conditions | Aqueous biopharmaceutical formulations, including those undergoing lyophilization. |
Using Histidine Monohydrochloride provides superior process control and ensures final product stability by maintaining pH in the optimal range, mitigating risks of protein aggregation and degradation.
In high-concentration antibody solutions, histidine acts as an effective viscosity-reducing excipient. For a 150 mg/mL fully human antibody (ABX-IL8), the addition of 40 mM histidine was shown to halve the solution's viscosity. [1] While both histidine and its hydrochloride salt contribute to this effect, the hydrochloride form is noted as the preferred salt for high-concentration protein preparations, likely due to its combined effects on pH, ionic strength, and solubility that are conducive to minimizing protein-protein interactions. [1]
| Evidence Dimension | Viscosity Reduction |
| Target Compound Data | Halves viscosity at 40 mM concentration. |
| Comparator Or Baseline | Formulation without histidine. |
| Quantified Difference | 50% reduction in viscosity. |
| Conditions | 150 mg/mL fully human ABX-IL8 antibody solution. |
Lowering viscosity is a critical processability and delivery requirement for developing high-concentration subcutaneous antibody drugs, enabling easier manufacturing and patient administration.
For developing liquid biologic drugs intended for subcutaneous injection, where protein concentrations often exceed 100 mg/mL. The superior solubility and viscosity-reducing properties of Histidine Monohydrochloride are critical for achieving a stable, manufacturable, and injectable final product. [1]
When developing freeze-dried protein or peptide formulations that are sensitive to pH shifts during the freezing and drying process. Histidine Monohydrochloride provides a stable buffering system that maintains pH integrity, preventing aggregation and preserving activity better than phosphate-based buffers. [2]
In bioprocessing workflows requiring concentrated, pH-stable nutrient feeds for fed-batch cell cultures. The high solubility of Histidine Monohydrochloride allows for the preparation of low-volume, high-concentration feeds, streamlining the manufacturing process and reducing the risk of contamination. [3]
As a component in elution buffers for chromatographic purification of proteins, particularly those sensitive to pH. Adding histidine to elution buffers can improve impurity clearance rates, and its consistent pH profile ensures reproducible separation performance. [1]
Irritant